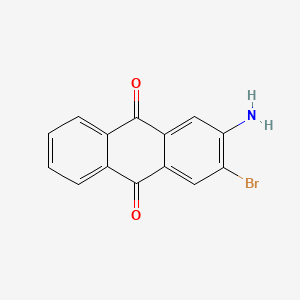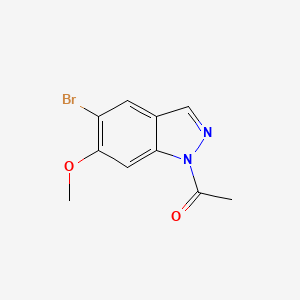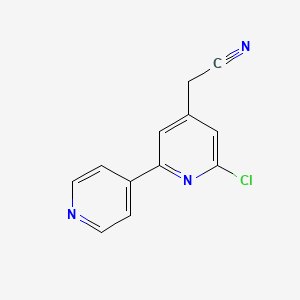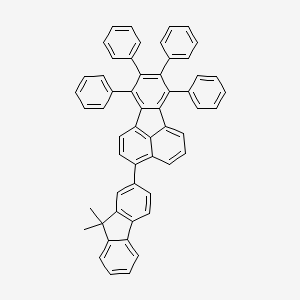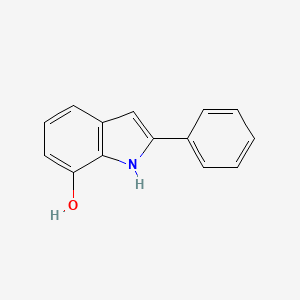
tert-Butyl(Z)-3-iodoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(Z)-3-iodoacrylate is an organic compound that features a tert-butyl ester group and an iodine atom attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(Z)-3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This can be achieved by reacting tert-butyl acrylate with iodine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(Z)-3-iodoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield tert-butyl(Z)-3-azidoacrylate, while addition of bromine would produce dibromo derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl(Z)-3-iodoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of tert-Butyl(Z)-3-iodoacrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the double bond in the acrylate moiety are key reactive sites. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. These interactions can affect molecular pathways and biological processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acrylate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl bromoacrylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
tert-Butyl chloroacrylate:
Uniqueness
tert-Butyl(Z)-3-iodoacrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C7H11IO2 |
|---|---|
Peso molecular |
254.07 g/mol |
Nombre IUPAC |
tert-butyl (Z)-3-iodoprop-2-enoate |
InChI |
InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4- |
Clave InChI |
OHFIYHTZZSLYRJ-PLNGDYQASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C\I |
SMILES canónico |
CC(C)(C)OC(=O)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



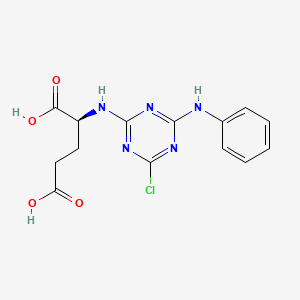

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
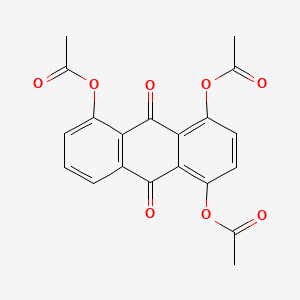
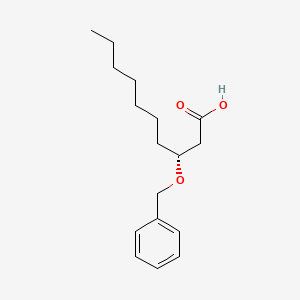
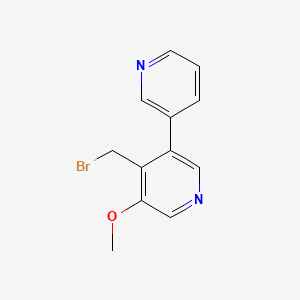
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

